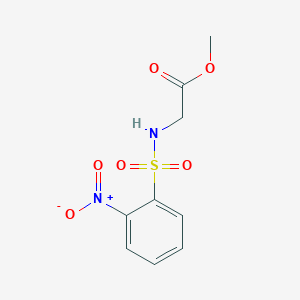
Methyl 2-(2-nitrobenzenesulfonamido)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-[(2-nitrophenyl)sulfonyl]glycinate is an organic compound that belongs to the class of sulfonyl glycinates It is characterized by the presence of a nitrophenyl group attached to a sulfonyl moiety, which is further connected to a glycine ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-nitrobenzenesulfonamido)acetate typically involves the reaction of glycine methyl ester with 2-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction proceeds via nucleophilic substitution, where the amino group of glycine methyl ester attacks the sulfonyl chloride, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Methyl N-[(2-nitrophenyl)sulfonyl]glycinate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various nucleophiles such as amines or thiols.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products Formed
Reduction: Methyl N-[(2-aminophenyl)sulfonyl]glycinate.
Substitution: Depending on the nucleophile, various substituted sulfonyl glycinates.
Hydrolysis: N-[(2-nitrophenyl)sulfonyl]glycine.
科学研究应用
Methyl N-[(2-nitrophenyl)sulfonyl]glycinate has several applications in scientific research:
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Material Science: It can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of Methyl 2-(2-nitrobenzenesulfonamido)acetate largely depends on its chemical reactivity. For instance, in reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. The sulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds.
相似化合物的比较
Similar Compounds
Methyl N-[(2-aminophenyl)sulfonyl]glycinate: Similar structure but with an amino group instead of a nitro group.
Methyl N-[(2-chlorophenyl)sulfonyl]glycinate: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
Methyl N-[(2-nitrophenyl)sulfonyl]glycinate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity compared to its analogs. The nitro group can undergo reduction to form an amino group, providing a versatile intermediate for further chemical modifications.
属性
分子式 |
C9H10N2O6S |
|---|---|
分子量 |
274.25 g/mol |
IUPAC 名称 |
methyl 2-[(2-nitrophenyl)sulfonylamino]acetate |
InChI |
InChI=1S/C9H10N2O6S/c1-17-9(12)6-10-18(15,16)8-5-3-2-4-7(8)11(13)14/h2-5,10H,6H2,1H3 |
InChI 键 |
LDMGQCBNJVSAQZ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













